[4-(Methanesulfinyl)butoxy]benzene
Description
Structure
3D Structure
Properties
CAS No. |
90183-86-1 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-methylsulfinylbutoxybenzene |
InChI |
InChI=1S/C11H16O2S/c1-14(12)10-6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
ZTXHJSCHLVULMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Structural Classification and Significance Within Aromatic Ethers and Organosulfur Compounds
[4-(Methanesulfinyl)butoxy]benzene is categorized as both an aromatic ether and an organosulfur compound. vanderbilt.edu Its structure consists of a benzene (B151609) ring connected to a butoxy group, which in turn is substituted with a methanesulfinyl group. This dual classification is significant. As an aromatic ether, it possesses the characteristic stability of the benzene ring and the ether linkage. The organosulfur component, specifically the sulfoxide (B87167) group, introduces polarity and the potential for chirality at the sulfur atom, making it a valuable entity in stereoselective synthesis. wikipedia.orgresearchgate.net
The sulfoxide functional group (>SO) is a polar moiety where a sulfur atom is bonded to two carbon atoms and one oxygen atom. wikipedia.org This group is an oxidized derivative of a sulfide (B99878). wikipedia.org The presence of both the ether and sulfoxide functionalities within the same molecule imparts a unique combination of properties, influencing its reactivity, solubility, and potential for further chemical modifications.
Position of 4 Methanesulfinyl Butoxy Benzene in the Landscape of Multifunctionalized Benzene Derivatives
Multifunctionalized benzene (B151609) derivatives are cornerstone molecules in organic synthesis, serving as building blocks for more complex structures. researchgate.net [4-(Methanesulfinyl)butoxy]benzene holds a distinct position within this landscape due to the specific combination of its functional groups. The interplay between the electron-donating nature of the butoxy group and the electron-withdrawing and polar characteristics of the methanesulfinyl group can lead to interesting regiochemical outcomes in aromatic substitution reactions.
The synthesis of such multifunctional molecules often requires strategic planning to ensure the compatibility of different functional groups during the reaction sequence. The development of synthetic routes to compounds like this compound contributes to the broader field of synthetic methodology, offering pathways to novel structures with potential applications in various fields.
Rationale for Dedicated Academic Research on 4 Methanesulfinyl Butoxy Benzene: Bridging Aromatic and Sulfoxide Chemistry
The academic interest in [4-(Methanesulfinyl)butoxy]benzene stems from its role as a bridge between aromatic chemistry and sulfoxide (B87167) chemistry. Research in this area is driven by several key factors:
Exploration of Novel Reactivity: The juxtaposition of the ether and sulfoxide groups can lead to unique chemical reactivity that is not observed in simpler, monofunctionalized analogues. For instance, the sulfoxide group can direct metallation reactions or participate in rearrangements, while the aromatic ring can undergo various substitution and coupling reactions. acs.org
Development of Synthetic Intermediates: Sulfoxides are valuable intermediates in organic synthesis. taylorandfrancis.com They can be used in the synthesis of pharmaceuticals, agrochemicals, and materials. evitachem.com Research into this compound and its derivatives explores their potential as precursors to more complex and potentially bioactive molecules. acs.org
Advancements in Asymmetric Synthesis: The sulfur atom in a sulfoxide can be a stereocenter. The development of methods for the enantioselective synthesis of chiral sulfoxides is an active area of research. mdpi.com Studying compounds like this compound can contribute to the development of new chiral auxiliaries or catalysts. researchgate.net
Overview of Research Paradigms and Methodological Approaches for Comprehensive Study
Retrosynthetic Analysis of this compound
A retrosynthetic approach to this compound identifies two primary points for strategic disconnection: the ether linkage and the sulfoxide group.
The most apparent disconnection is at the ether bond, which links the butoxy chain to the benzene (B151609) ring. This C-O bond can be retrosynthetically cleaved, suggesting a Williamson ether synthesis as a plausible forward reaction. This disconnection leads to two key synthons: a phenoxide anion and a 4-halobutyl derivative bearing the methanesulfinyl group. Alternatively, a palladium-catalyzed etherification could be considered, which would involve phenol (B47542) and a functionalized butene or butyl halide.
The methanesulfinyl group is a key functional group that can be introduced late in the synthesis. A functional group interconversion (FGI) is a logical retrosynthetic step, transforming the sulfoxide back to its corresponding sulfide, [4-(methylthio)butoxy]benzene. This sulfide is a more stable and synthetically accessible precursor. The forward reaction would then be a selective oxidation of the sulfide to the sulfoxide.
Synthesis of Advanced Intermediates
Based on the retrosynthetic analysis, the synthesis of this compound requires the preparation of specific advanced intermediates. These include a benzene derivative with a butoxy chain and an alkyl sulfide that will form the methanesulfinyl group.
The introduction of a butoxy chain onto a benzene ring can be achieved through several methods. A common and effective method is the Williamson ether synthesis, where sodium phenoxide is reacted with a 1,4-dihalobutane. To achieve monosubstitution, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled.
Another approach involves the palladium-catalyzed coupling of phenol with a suitable four-carbon electrophile. organic-chemistry.org This method can offer high yields and functional group tolerance. organic-chemistry.org A key intermediate that can be prepared is 4-phenoxybutyl bromide. sigmaaldrich.comtcichemicals.comtcichemicals.com This is typically synthesized by reacting phenol with an excess of 1,4-dibromobutane (B41627) under basic conditions.
Table 1: Synthesis of 4-Phenoxybutyl Bromide
| Reactants | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Phenol, 1,4-Dibromobutane | K₂CO₃ | Acetone | Reflux | Good |
The precursor to the methanesulfinyl group is the corresponding methyl sulfide. A highly effective method for preparing the key intermediate, 4-(phenoxy)butyl methyl sulfide, involves the reaction of 4-phenoxybutyl bromide with a source of the methylthiolate anion, such as sodium thiomethoxide. sigmaaldrich.comsigmaaldrich.com This is a standard nucleophilic substitution reaction (Sₙ2).
Table 2: Synthesis of 4-(Phenoxy)butyl Methyl Sulfide
| Reactants | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Phenoxybutyl Bromide, Sodium Thiomethoxide | N/A | Ethanol (B145695) | Reflux | High |
Direct and Convergent Synthetic Routes to this compound
A convergent synthesis is generally the most efficient approach to this compound. This involves the synthesis of the key intermediate, 4-(phenoxy)butyl methyl sulfide, as described above, followed by a selective oxidation to the desired sulfoxide.
The oxidation of the sulfide to the sulfoxide is a critical step, and over-oxidation to the sulfone must be avoided. A variety of reagents can be employed for this transformation. A practical and switchable method for the synthesis of aryl sulfoxides via sulfide oxidation has been developed using O₂/air as the terminal oxidant, where the chemoselectivity is controlled by the reaction temperature. acs.orgresearchgate.net Other modern approaches include palladium-catalyzed arylations of sulfenate anions. mdpi.com
Table 3: Oxidation of 4-(Phenoxy)butyl Methyl Sulfide | Oxidizing Agent | Solvent | Temperature | Yield | | :--- | :--- | :--- | :--- | :--- | | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0 °C | High | | Hydrogen Peroxide | Acetic Acid | Room Temp. | High | | Sodium Periodate | Methanol/Water | 0 °C | Good | | O₂/Air | Varies | Controlled | Good to High acs.orgresearchgate.net |
Etherification Reactions for Butoxy Chain Incorporation
The initial and foundational step in the synthesis is the creation of the aryl ether bond to incorporate the butoxy chain. The most common and direct method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
In the context of synthesizing the precursor, [4-(Methylthio)butoxy]benzene, the reaction would typically proceed by reacting phenol with a suitable 4-carbon electrophile that already contains the methylthio moiety.
Reactants : The common reactants are sodium phenoxide (generated by treating phenol with a base like sodium hydroxide (B78521) or sodium hydride) and a 4-(methylthio)butyl halide, such as 1-bromo-4-(methylthio)butane.
Mechanism : The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the butane (B89635) derivative and displacing the bromide ion to form the C-O ether bond.
An alternative, though less common, approach could involve reacting hydroquinone. In this method, one phenolic hydroxyl group is first protected, followed by etherification of the unprotected group with a butyl halide, and subsequent deprotection. google.com However, for the specific synthesis of this compound, starting with phenol and a pre-functionalized butane chain is more direct.
Regioselective Oxidation of Sulfides to Sulfoxides
The critical step in the synthesis is the oxidation of the intermediate sulfide, [4-(Methylthio)butoxy]benzene, to the target sulfoxide, this compound. This transformation requires careful control to prevent over-oxidation to the corresponding sulfone, [4-(Methylsulfonyl)butoxy]benzene. wikipedia.org A variety of oxidizing agents and methods have been developed for this selective conversion. nih.govorganic-chemistry.org
Common oxidants for this purpose include:
Hydrogen Peroxide (H₂O₂) : Often used in conjunction with a catalyst, H₂O₂ is an environmentally benign oxidant. organic-chemistry.orgmdpi.com The reaction conditions can be tuned to favor the sulfoxide.
Sodium Periodate (NaIO₄) : A reliable reagent for converting sulfides to sulfoxides without significant sulfone formation.
Periodic Acid (H₅IO₆) : Used with a catalyst like ferric chloride (FeCl₃), it provides a fast and simple method for selective oxidation. organic-chemistry.org
Sodium Hypochlorite (NaClO) : Can be used in its pentahydrate crystal form in aqueous acetonitrile (B52724) for a catalyst-free, environmentally friendly oxidation. organic-chemistry.org
The choice of oxidant and reaction conditions is paramount for achieving high selectivity for the sulfoxide. researchgate.net
Multi-Component Coupling Strategies
A plausible one-pot approach for this compound could involve:
In-situ Etherification : Performing the Williamson ether synthesis as described in section 2.3.1.
In-situ Oxidation : Following the completion of the etherification, an oxidizing agent is added directly to the reaction mixture to convert the newly formed sulfide into the sulfoxide.
Such a strategy streamlines the process by eliminating the need for isolation and purification of the sulfide intermediate. Recent advances in photocatalysis have enabled the one-pot synthesis of allyl-aryl sulfoxides from thiols and allyl bromides, showcasing the potential for developing similar streamlined processes for other sulfoxides. chemrxiv.org
Optimization of Reaction Conditions and Isolation Techniques
Optimizing reaction parameters is crucial for maximizing yield and selectivity, particularly during the sensitive oxidation step.
Catalytic Systems for Enhanced Efficiency
Catalysts play a pivotal role in controlling the selective oxidation of sulfides. They can enhance reaction rates and, most importantly, prevent the over-oxidation to sulfones. tandfonline.com A wide array of catalytic systems have been developed, ranging from metal-based complexes to biocatalysts. nih.govresearchgate.net
| Catalyst Type | Catalyst Example | Oxidant | Key Features |
| Metal-Based | Tungstate-functionalized ionic liquids nih.gov | H₂O₂ / O₂ | High yields (92-99%) and selectivity for sulfoxide at room temperature. nih.gov |
| Tantalum Carbide (TaC) organic-chemistry.org | H₂O₂ | Provides high yields of sulfoxides; catalyst is recoverable and reusable. organic-chemistry.org | |
| Iron(III) Chloride (FeCl₃) organic-chemistry.org | H₅IO₆ | Enables fast reactions (less than 2 minutes) with excellent yields. organic-chemistry.org | |
| Manganese Porphyrins organic-chemistry.org | O₂ (Electrochemical) | Effective for selective oxidation to sulfoxides at low applied potential. organic-chemistry.org | |
| Titanium(IV) complexes researchgate.net | H₂O₂ | Efficient catalysis with low catalyst loadings. researchgate.net | |
| Metal-Free | 1-hexylKuQuinone (KuQ) organic-chemistry.org | O₂ (Photocatalytic) | Chemoselective, light-induced oxidation at room temperature; catalyst is recyclable. organic-chemistry.org |
| Biocatalyst | Polycyclic Ketone Monooxygenase (PockeMO) researchgate.net | O₂ | Enables asymmetric sulfoxidation with good selectivity. researchgate.net |
| Chloroperoxidase (CPO) rsc.org | H₂O₂ (in-situ) | High catalytic efficiency in electroenzymatic cascade systems. rsc.org |
These catalytic systems offer various advantages in terms of efficiency, selectivity, and environmental impact. rsc.org
Solvent Effects and Temperature Control
The choice of solvent and the control of temperature are critical parameters for optimizing the selective oxidation of sulfides.
Solvent Effects : The polarity and nature of the solvent can significantly influence the reaction outcome. Solvents like ethanol, acetonitrile, and various ionic liquids have been shown to be effective for sulfoxidation reactions. nih.govresearchgate.net For instance, in certain catalytic systems, ethanol and acetonitrile can lead to sulfoxide yields as high as 98% and 95%, respectively. researchgate.net The use of environmentally benign solvents like water or ethanol is a key aspect of developing greener synthetic routes. mdpi.comrsc.org
Temperature Control : Temperature is a key lever to control selectivity between the sulfoxide and the sulfone. mdpi.com
Low Temperatures : Generally, lower reaction temperatures (e.g., room temperature) favor the formation of the sulfoxide. nih.gov
Elevated Temperatures : Increasing the temperature often leads to over-oxidation, resulting in the sulfone as the major product. For example, one system using a tungstate (B81510) catalyst selectively produces sulfoxides at room temperature but sulfones at 50°C. nih.gov
Careful optimization of these conditions is essential for isolating the desired this compound in high purity.
Diastereoselective and Enantioselective Synthesis of the Sulfinyl Stereocenter
The sulfinyl group in this compound is a stereocenter, meaning the sulfur atom is chiral when the two organic groups attached to it are different, which is the case here. wikipedia.org This chirality opens the possibility for diastereoselective and enantioselective synthesis to produce specific stereoisomers. As the precursor sulfide is prochiral, its oxidation can be guided to favor one enantiomer over the other.
Enantioselective Synthesis : This is achieved by using chiral reagents or catalysts.
Chiral Metal Catalysts : Porphyrin-inspired manganese complexes have been used for asymmetric sulfoxidation with hydrogen peroxide, yielding products with excellent enantioselectivities. organic-chemistry.org
Chiral Brønsted Acids : Confined chiral Brønsted acids have been shown to catalyze the asymmetric oxidation of a broad range of sulfides with high enantioselectivity. organic-chemistry.org
Biocatalysis : Enzymes, such as monooxygenases, are highly effective for producing optically active sulfoxides. For example, PockeMO has been used for a set of asymmetric sulfoxidations with good selectivity. researchgate.net
Chiral Transition Metal Complexes : A patented process describes the enantioselective catalytic oxidation of prochiral sulfides using a chiral transition metal complex in the presence of a base. google.com
Diastereoselective Synthesis : If a chiral center already exists within the molecule, it can direct the oxidation of the sulfur atom. This is known as substrate-controlled diastereoselection. acs.orgacs.org For this compound, which lacks another stereocenter, enantioselective methods are the primary strategy for obtaining stereochemically pure samples.
The ability to control the stereochemistry of the sulfinyl group is of significant interest, as different enantiomers of a chiral molecule can exhibit distinct biological activities.
Reactivity Profile of the Benzene Ring in this compound
The benzene ring in this molecule can participate in a range of reactions, including electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and radical reactions. The specific conditions and outcomes of these reactions are largely governed by the directing and activating or deactivating effects of the substituents.
EAS is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.com It involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The facility and regioselectivity of this substitution on this compound are determined by the combined influence of the butoxy and methanesulfinyl groups. libretexts.org
The butoxy group is an alkoxy group, which is classified as an activating group and an ortho, para-director . libretexts.orgpressbooks.pub This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This increased nucleophilicity makes the ring more susceptible to attack by electrophiles at these positions. youtube.com While the butoxy group is electron-withdrawing by induction due to the electronegativity of oxygen, the resonance effect is stronger and dominates the directing effect. wikipedia.org
The methanesulfinyl group is a deactivating group and a meta-director . wikipedia.org The sulfoxide group is electron-withdrawing due to both induction and resonance, which reduces the electron density of the benzene ring, making it less reactive towards electrophiles. wikipedia.org The deactivating nature of the methanesulfinyl group directs incoming electrophiles to the meta position to avoid the formation of energetically unfavorable intermediates where a positive charge is placed adjacent to the electron-withdrawing group. youtube.com
In this compound, these two groups are in a para relationship. Therefore, they have opposing directing effects . msu.edu The activating butoxy group directs incoming electrophiles to the positions ortho to it (and meta to the methanesulfinyl group), while the deactivating methanesulfinyl group directs to the positions meta to it (which are also ortho to the butoxy group). libretexts.org
When a disubstituted benzene ring undergoes electrophilic substitution, the position of the new substituent is determined by the combined directing effects of the existing groups. msu.edu In the case of this compound, the activating butoxy group will have a stronger directing influence than the deactivating methanesulfinyl group. masterorganicchemistry.com
Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the butoxy group . These positions are also meta to the methanesulfinyl group, satisfying the directing preference of both groups to some extent. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Electrophilic Attack | Influence of Butoxy Group (-O(CH₂)₄-) | Influence of Methanesulfinyl Group (-S(O)CH₃) | Predicted Outcome |
| Ortho to butoxy group | Activating, Ortho-directing (Favorable) | Deactivating, Meta-directing (Favorable) | Major Product |
| Meta to butoxy group | Activating, Ortho, para-directing (Unfavorable) | Deactivating, Meta-directing (Unfavorable) | Minor or no product |
| Para to butoxy group | Occupied by the methanesulfinyl group | - | No reaction |
The distribution of isomers will also be influenced by steric hindrance. The bulky butoxy and methanesulfinyl groups may hinder the approach of the electrophile to the positions immediately adjacent to them. masterorganicchemistry.com
The mechanism of EAS reactions on substituted benzenes proceeds through a two-step process: msu.edu
Formation of a sigma complex (arenium ion): The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.com The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. msu.edu For this compound, attack at the ortho position to the butoxy group leads to a more stable sigma complex because the positive charge can be delocalized onto the oxygen atom of the butoxy group through resonance. libretexts.org
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substitution product. byjus.com
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult for benzene and its electron-rich derivatives. However, the presence of strong electron-withdrawing groups ortho or para to a good leaving group can facilitate SNAr reactions. masterorganicchemistry.comlibretexts.org
In the case of this compound, the methanesulfinyl group is electron-withdrawing. wikipedia.org If a good leaving group (like a halide) were present on the ring, particularly at a position ortho or para to the methanesulfinyl group, the ring would be activated towards nucleophilic attack. masterorganicchemistry.com The methanesulfinyl group would help to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.org
However, this compound itself does not have a suitable leaving group on the aromatic ring, so it would not typically undergo SNAr reactions under standard conditions. For such a reaction to occur, a derivative with a leaving group, for instance, a halogenated version of the compound, would be necessary. The reaction would proceed via an addition-elimination mechanism. youtube.comyoutube.com
Radical reactions involving the aromatic core are less common than electrophilic substitutions but can occur under specific conditions, often initiated by radical initiators. libretexts.org The aromatic ring itself is generally stable towards radicals. However, the substituents can influence the reactivity.
The benzylic positions of the butoxy chain are susceptible to radical halogenation. While this is not a reaction of the aromatic core itself, it is a relevant radical reaction of the molecule.
Direct radical attack on the aromatic ring can lead to addition or substitution products. The regioselectivity of such reactions is complex and depends on the nature of the radical species and the reaction conditions. There is limited specific information available in the provided search results regarding radical reactions directly on the aromatic nucleus of this compound.
Electrophilic Aromatic Substitution (EAS) Reactions
Transformations of the Methanesulfinyl Functional Group
The sulfoxide moiety is a versatile functional group capable of undergoing a range of transformations, including oxidation, reduction, and rearrangements, and it confers chirality to the molecule.
The methanesulfinyl group of this compound can be readily oxidized to the corresponding sulfone, [4-(Methanesulfonyl)butoxy]benzene. This transformation involves the conversion of the S(IV) center to a more highly oxidized S(VI) state. The oxidation of sulfoxides to sulfones is a common and generally high-yielding reaction in organic synthesis. researchgate.net A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.
Commonly employed methods include the use of peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide (H₂O₂). evitachem.com The reaction with H₂O₂ can be performed in various solvents and is sometimes catalyzed by metal complexes to enhance efficiency and selectivity. organic-chemistry.org For instance, catalysts based on tantalum carbide or niobium carbide can be used with 30% hydrogen peroxide to selectively yield sulfones. organic-chemistry.org Another effective system involves the use of urea-hydrogen peroxide adduct with phthalic anhydride (B1165640), which provides a metal-free oxidation pathway. organic-chemistry.org More recently, Selectfluor has been shown to mediate the efficient oxidation of sulfides and sulfoxides to sulfones using water as the oxygen source. organic-chemistry.org
While the initial oxidation of the precursor sulfide to the sulfoxide is generally faster, the subsequent oxidation to the sulfone can be more challenging, sometimes requiring stronger conditions or longer reaction times. researchgate.net Biocatalytic methods have also been explored, with microorganisms such as Aspergillus ochraceus and Penicillium funiculosum demonstrating the ability to oxidize sulfides completely to their corresponding sulfones in high yields. orientjchem.org
Table 1: Selected Reagents for the Oxidation of Sulfoxides to Sulfones
| Reagent/Catalyst System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Metal Carbide (TaC or NbC) | Solvent, Room Temperature | Niobium carbide catalysis efficiently affords sulfones. Catalysts are recoverable and reusable. | organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate (B1210297) | Metal-free, environmentally benign method. Directly yields sulfones without significant sulfoxide intermediate. | organic-chemistry.org |
| Selectfluor / H₂O | Ambient Temperature | Eco-friendly oxidation using water as the oxygen source; provides nearly quantitative yields. | organic-chemistry.org |
| Aspergillus ochraceus MTCC 5245 | Biocatalytic conditions | Shows excellent activity for the complete oxidation of sulfides to sulfones. | orientjchem.org |
| meta-chloroperbenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂) | Common, reliable laboratory reagent for sulfone synthesis. | orientjchem.org |
The reduction of the methanesulfinyl group in this compound regenerates the corresponding sulfide, [4-(Methylthio)butoxy]benzene. This deoxygenation reaction is a key transformation for removing the sulfoxide functionality after it has served its purpose, for example, as a chiral auxiliary. A variety of reagents have been developed for this purpose, often requiring conditions that are mild enough to avoid the reduction of other functional groups.
One effective promoter for the deoxygenation of sulfoxides is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC). organic-chemistry.org This reagent allows for the efficient and chemoselective reduction of sulfoxides to sulfides in excellent yields and under solvent-free conditions. organic-chemistry.org Other methods may involve the use of strong acids in combination with a nucleophilic scavenger.
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. wikipedia.org In the case of this compound, the methyl group attached to the sulfur atom provides the necessary α-protons. The classical Pummerer rearrangement involves treating the sulfoxide with an activating agent, typically acetic anhydride (Ac₂O), which leads to the formation of an α-acyloxy-thioether. wikipedia.orgtcichemicals.com
The mechanism begins with the acylation of the sulfinyl oxygen atom by acetic anhydride, forming a sulfonium (B1226848) ion intermediate. wikipedia.orgyoutube.com A base, such as the acetate ion generated in the first step, then abstracts an α-proton, leading to the formation of a key electrophilic thial intermediate (a sulfur-stabilized carbocation). wikipedia.orgtcichemicals.com Finally, nucleophilic attack by acetate on this intermediate yields the α-acyloxy-thioether product. wikipedia.org
Table 2: Activators and Nucleophiles in Pummerer-type Reactions
| Activator | Common Nucleophile(s) | Resulting Product Type | Reference |
|---|---|---|---|
| Acetic Anhydride (Ac₂O) | Acetate | α-Acyloxy-thioether | wikipedia.org |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate, Arenes, Alkenes | α-Trifluoroacetoxy-thioether or C-C bond formation | wikipedia.org |
| Thionyl Chloride (SOCl₂) | Chloride | α-Chloro-thioether | wikipedia.org |
| Lewis Acids (e.g., TiCl₄, SnCl₄) with α-acyl sulfoxides | Internal or external nucleophiles | Allows reaction at lower temperatures (0 °C). | wikipedia.org |
The electrophilic thial intermediate is versatile and can be trapped by various intermolecular or intramolecular nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
The sulfur atom in this compound is a stereogenic center because it is bonded to four different groups (a methyl group, a butoxybenzene-alkyl chain, an oxygen atom, and a lone pair of electrons). illinois.edu This makes the molecule chiral. Sulfoxides exhibit high configurational stability at room temperature due to a significant energy barrier to pyramidal inversion. illinois.eduacs.org The barrier to inversion for most sulfoxides is in the range of 38–41 kcal/mol (159–172 kJ/mol), meaning that racemization does not occur under normal conditions. illinois.eduacs.org
Racemization, or the inversion of the chiral center at sulfur, requires harsh conditions. These can include:
Thermal Racemization: Temperatures in excess of 200 °C are typically required to overcome the energy barrier for pyramidal inversion. illinois.eduacs.org
Photoracemization: Irradiation with light, often in the presence of a photosensitizer, can induce racemization. acs.org The proposed mechanism involves either the inversion of the pyramidal center in an excited state or the cleavage and recombination of radical fragments. acs.org
This inherent stability allows for the synthesis and separation of enantiomerically pure sulfoxides, which are valuable as chiral auxiliaries and ligands in asymmetric synthesis. illinois.eduwiley-vch.de
Reactivity of the Butoxy Aliphatic Chain
The butoxy chain is generally considered the least reactive portion of the this compound molecule, composed of strong, typically inert sp³ C-H bonds. However, recent advances in synthetic methodology have provided tools for the selective functionalization of such aliphatic chains.
The direct and selective conversion of strong alkyl C-H bonds into other functional groups is a significant challenge in organic chemistry. nih.govnih.gov Undirected C-H functionalization, which does not rely on a directing group within the substrate, is particularly difficult. One of the most powerful strategies to emerge for this purpose is the catalytic borylation of alkyl C-H bonds. nih.govberkeley.edu
This method typically employs an iridium catalyst, often ligated by a phenanthroline derivative, to react with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov These catalysts have shown remarkable activity, enabling the borylation of primary C-H bonds with high selectivity over secondary C-H bonds. nih.govnih.gov The reaction proceeds via the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the carbon-boron bond. The resulting alkylboronate esters are exceptionally versatile synthetic intermediates that can be transformed into a wide array of other functional groups, including new carbon-carbon and carbon-heteroatom bonds. nih.govberkeley.edu For the butoxy chain in this compound, this would allow for functionalization at the terminal methyl group (a primary position) or at the internal methylene (B1212753) groups (secondary positions).
Table 3: Catalytic Systems for Undirected Alkyl C-H Bond Functionalization
| Catalyst System | Reaction Type | Selectivity | Key Features | Reference |
|---|---|---|---|---|
| Iridium / 2-Methylphenanthroline | Borylation | High for primary C-H bonds; can functionalize secondary C-H if primary are absent. | High activity allows the substrate to be the limiting reagent. | nih.gov |
| Anthraquinone (Photocatalyst) / Selectfluor® | Fluorination | Selective fluorination of unactivated C-H bonds. | Generates cationic N-radicals via energy transfer for H-atom abstraction. | rsc.org |
Cleavage and Modification of the Ether Linkage
The ether linkage in this compound is a key site for chemical transformations, offering pathways to modify the molecule or cleave it into its constituent aromatic and aliphatic parts. The reactivity of this linkage is influenced by the nature of the substituents and the reaction conditions employed.
Acid-Catalyzed Cleavage:
A common reaction involving ethers is their cleavage under strong acidic conditions, typically with hydrogen halides like HBr or HI. evitachem.comlibretexts.orgopenstax.org For an aryl alkyl ether such as this compound, the reaction proceeds via protonation of the ether oxygen, which makes the butoxy group a better leaving group. masterorganicchemistry.com Subsequently, a nucleophilic attack by the halide ion occurs.
Due to the stability of the aromatic ring, the cleavage of the C(aryl)-O bond is highly disfavored. libretexts.org Instead, the nucleophile will attack the aliphatic carbon atom adjacent to the ether oxygen. The reaction mechanism can be either SN1 or S.N2, depending on the structure of the alkyl group. openstax.org In the case of the primary butyl group in this compound, the reaction is expected to proceed via an SN2 mechanism, where the halide ion attacks the least sterically hindered carbon. libretexts.orgmasterorganicchemistry.com This results in the formation of phenol and 1-halo-4-(methanesulfinyl)butane.
Reaction Scheme for Acid-Catalyzed Cleavage:
Alternative Cleavage and Modification Methods:
Beyond strong acids, other reagents can be employed for ether cleavage. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving ethers to yield alcohols. organic-chemistry.org Palladium-catalyzed reactions have also been developed for the formation and cleavage of aryl ethers, offering milder conditions and greater functional group tolerance. acs.orgorganic-chemistry.org These methods could potentially be applied to modify the butoxy chain or to deprotect the phenolic oxygen under specific conditions.
Synergistic and Antagonistic Effects of Functional Groups on Overall Reactivity
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, the butoxy group is a strongly activating, ortho, para-directing group. masterorganicchemistry.com This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its electron-withdrawing inductive effect. libretexts.org Conversely, the methanesulfinyl group is generally considered to be an electron-withdrawing group due to the electronegativity of the oxygen and sulfur atoms. This would typically deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position. libretexts.org
Given that the two groups are in a para relationship, their directing effects are antagonistic. The strongly activating butoxy group would favor substitution at the positions ortho to it (positions 2 and 6), while the deactivating methanesulfinyl group would direct towards the positions meta to it (also positions 2 and 6). In such cases of antagonistic substitution, the more strongly activating group usually dictates the position of substitution. libretexts.org Therefore, electrophilic attack is most likely to occur at the positions ortho to the butoxy group.
Nucleophilic Reactions:
The methanesulfinyl group can also influence reactivity at the sulfur atom itself, which can act as an electrophilic center or participate in radical reactions. nih.govnih.govresearchgate.net The butoxy group, being electron-donating, would increase the electron density on the benzene ring, which could subtly influence the reactivity of the sulfinyl group through the aromatic system.
Inductive and Resonance Interactions within the Molecular Scaffold
The electronic character of this compound is defined by the balance of inductive and resonance effects from its substituents. auburn.edu
Methanesulfinyl Group: The sulfinyl group is characterized by a polar S=O bond and the electronegativity of both sulfur and oxygen. This results in a net electron-withdrawing inductive effect (-I). While sulfur can participate in resonance, the sulfinyl group is generally considered deactivating in electrophilic aromatic substitution. ontosight.ai
The combination of these effects leads to a complex electronic landscape within the molecule. The butoxy group enriches the electron density of the benzene ring, particularly at the ortho and para positions, while the distant methanesulfinyl group has a more general deactivating influence.
Table of Electronic Effects:
| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring |
| Butoxy (-O(CH₂)₃CH₃) | -I (withdrawing) | +R (donating) | Activating, ortho, para-directing |
| Methanesulfinyl (-S(O)CH₃) | -I (withdrawing) | Weakly deactivating | Deactivating, meta-directing |
Conformational Dynamics Influencing Reaction Outcomes
The three-dimensional structure and conformational flexibility of this compound can play a significant role in its reactivity. The butoxy chain is not rigid and can adopt various conformations, which can influence the accessibility of the ether linkage and the aromatic ring to reagents.
For reactions involving the ether linkage, its conformational availability will directly impact the reaction rate. Similarly, the orientation of the butoxy chain could sterically hinder one of the ortho positions on the benzene ring, potentially leading to a preference for substitution at the less hindered ortho position. The chiral nature of the sulfoxide group also introduces the possibility of diastereoselective reactions if the molecule is subjected to chiral reagents or catalysts.
Kinetic and Thermodynamic Studies of Key Reaction Pathways
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, insights can be drawn from computational studies and experimental data on analogous systems.
For the acid-catalyzed cleavage of the ether linkage, the reaction rate will depend on the concentration and strength of the acid, the temperature, and the nature of the nucleophile. The reaction is generally favored at higher temperatures. masterorganicchemistry.com
A DFT (Density Functional Theory) study on the base-catalyzed cleavage of a related β-O-4 ether linkage found in lignin (B12514952) provides a model for understanding the energetics of such reactions. frontiersin.org That study calculated activation barriers and rate constants for different pathways, demonstrating that the reaction proceeds through a well-defined transition state. frontiersin.org For instance, the cleavage of a C2-substrate with KOH was found to have a low activation barrier of 6.1 kcal/mol and a high rate constant of 2.1 x 10⁸ s⁻¹. frontiersin.org While the system is different, it highlights that ether cleavage can be a kinetically and thermodynamically favorable process under the right conditions.
Hypothetical Reaction Coordinate Diagram for Ether Cleavage:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Multiplicity Patterns
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group, the aliphatic protons of the butoxy chain, and the methyl protons of the methanesulfinyl group. The aromatic protons would likely appear as complex multiplets in the range of 6.8-7.4 ppm. The protons of the butoxy chain would exhibit characteristic shifts: the -OCH₂- protons adjacent to the aromatic ring would be the most downfield (around 4.0 ppm), followed by the protons adjacent to the sulfoxide group (-CH₂SO-). The two central methylene groups of the butyl chain would appear as multiplets in the upfield region. The methyl protons attached to the sulfur atom (-SOCH₃) would present as a singlet, typically observed around 2.7 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons would resonate in the typical downfield region of 114-160 ppm, with the carbon atom directly attached to the oxygen being the most deshielded. The carbon atoms of the butoxy chain are expected between 20-70 ppm. The methyl carbon of the methanesulfinyl group would appear at a characteristic upfield shift.
Predicted ¹H and ¹³C NMR Data for this compound This table is based on theoretical predictions and data from analogous structures, as specific experimental data is not available in the provided search results.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H (ortho) | ~6.9 | ~114 |
| Ar-H (meta) | ~7.3 | ~129 |
| Ar-C (ipso) | - | ~158 |
| Ar-C (para) | - | ~121 |
| -OCH₂- | ~4.0 (t) | ~68 |
| -OCH₂CH₂- | ~1.9 (m) | ~26 |
| -CH₂CH₂SO- | ~2.0 (m) | ~22 |
| -CH₂SO- | ~2.9 (t) | ~54 |
| -SOCH₃ | ~2.7 (s) | ~39 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the butoxy chain, showing correlations between adjacent methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for establishing the connectivity between the phenoxy group, the butoxy chain, and the methanesulfinyl group. For example, correlations would be expected between the -OCH₂- protons and the ipso-carbon of the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for the gross structure, it can help confirm through-space interactions, for instance, between the protons of the butoxy chain and the aromatic ring.
Chiral NMR Reagents for Enantiomeric Purity Determination
The sulfur atom in the methanesulfinyl group is a stereocenter, meaning this compound is a chiral molecule and can exist as two enantiomers. Determining the enantiomeric purity is crucial, especially in pharmaceutical contexts. nih.gov This can be achieved using chiral NMR reagents, such as chiral solvating agents (CSAs). libretexts.orgacs.org These agents form transient diastereomeric complexes with the enantiomers of the sulfoxide, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer. acs.orgunipi.it The ratio of the integrals of these signals allows for the quantification of the enantiomeric excess (ee).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. With a molecular formula of C₁₁H₁₆O₂S, the calculated monoisotopic mass is 212.0871 g/mol . HRMS can measure this mass with high precision (typically to within 5 ppm), which serves as a robust confirmation of the elemental composition. rsc.org
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a fragmentation spectrum. While specific MS/MS data for this compound is not available in the searched literature, predictable fragmentation pathways can be postulated based on the structure and known fragmentation patterns of ethers and sulfoxides. miamioh.edu
Key fragmentation pathways would likely include:
Cleavage of the Butoxy Chain: Fragmentation at various points along the C-C bonds of the butoxy chain.
Loss of the Methanesulfinyl Group: Cleavage of the C-S bond, leading to the loss of a ·CH₂SOCH₃ radical or related fragments.
Fragmentation of the Phenyl Ether Moiety: A characteristic cleavage for phenyl ethers is the formation of a phenoxy radical or a phenol cation. For instance, a major fragment ion observed for butoxybenzene is at m/z 94, corresponding to the phenol cation [C₆H₅OH]⁺•. nist.gov
Rearrangement Reactions: Hydrogen rearrangements, common in mass spectrometry, could lead to the formation of stable fragment ions.
Predicted Major Fragments in the Mass Spectrum of this compound This table is based on theoretical fragmentation patterns.
| m/z | Possible Fragment Structure |
|---|---|
| 212 | [M]⁺• (Molecular Ion) |
| 197 | [M - CH₃]⁺ |
| 149 | [M - SOCH₃]⁺ |
| 107 | [C₇H₇O]⁺ (Phenoxy-methyl cation) |
| 94 | [C₆H₆O]⁺• (Phenol ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 63 | [CH₃SO]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the conformational intricacies of a molecule. For this compound, the IR and Raman spectra are characterized by vibrations originating from the phenyl ring, the butoxy chain, and the sulfoxide group. Due to the lack of specific experimental spectra for this compound in the public domain, this analysis is based on the well-established vibrational modes of analogous compounds, primarily butoxybenzene and methyl phenyl sulfoxide.
Identification of Characteristic Functional Group Stretches and Bends
The vibrational spectrum of this compound can be dissected into contributions from its constituent parts: the aromatic ring, the ether linkage, the alkyl chain, and the sulfoxide group.
Aromatic Ring Vibrations: The presence of the benzene ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons typically appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ range. For instance, butoxybenzene exhibits IR peaks around 1599 cm⁻¹ and 1495 cm⁻¹. bartleby.comchemicalbook.comnist.gov In-plane and out-of-plane C-H bending vibrations are also characteristic, with strong bands often appearing in the 850-675 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.
Ether Linkage Vibrations: The C-O-C stretching vibrations of the ether group are a key spectroscopic marker. Aryl alkyl ethers, like anisole (B1667542) and butoxybenzene, typically show two distinct C-O stretching bands. uwosh.edupearson.com An intense asymmetric C-O-C stretching band (Aryl-O stretch) is expected around 1250 cm⁻¹, while the symmetric stretch (Alkyl-O stretch) appears at a lower frequency, generally in the 1050-1000 cm⁻¹ range. For anisole, these are found at approximately 1249 cm⁻¹ and 1038 cm⁻¹. bartleby.compearson.com
Alkyl Chain Vibrations: The butoxy group contributes vibrations from its methylene (-CH₂) and methyl (-CH₃) units. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene groups are expected in the 2950-2850 cm⁻¹ region. The scissoring (bending) vibrations of the -CH₂- groups typically occur around 1465 cm⁻¹. esisresearch.org
Sulfoxide Group Vibrations: The sulfoxide (S=O) functional group has a very strong and characteristic stretching vibration. In simple alkyl sulfoxides like dimethyl sulfoxide (DMSO), this band is observed around 1050 cm⁻¹. For aryl sulfoxides, such as methyl phenyl sulfoxide, the S=O stretching frequency is typically found in the range of 1060-1040 cm⁻¹. researchgate.netwikipedia.org This band is a prominent feature in the IR spectrum and is a reliable indicator of the presence of the sulfoxide moiety. The C-S stretching vibrations are generally weaker and appear at lower frequencies, typically in the 750-600 cm⁻¹ range.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source (Analog Compound) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Butoxybenzene nist.gov |
| C=C Stretch | 1600 - 1450 | Butoxybenzene bartleby.comchemicalbook.com | |
| Ether Linkage | Asymmetric C-O-C Stretch | ~1250 | Anisole uwosh.edupearson.com, Butoxybenzene bartleby.com |
| Symmetric C-O-C Stretch | 1050 - 1000 | Anisole uwosh.edupearson.com | |
| Alkyl Chain | C-H Stretch | 2950 - 2850 | General Alkanes esisresearch.org |
| -CH₂- Scissoring | ~1465 | General Alkanes esisresearch.org | |
| Sulfoxide Group | S=O Stretch | 1060 - 1040 | Methyl Phenyl Sulfoxide researchgate.net |
| C-S Stretch | 750 - 600 | Methyl Phenyl Sulfoxide researchgate.net |
Analysis of Conformational Isomers through Vibrational Signatures
The flexible butoxy chain in this compound allows for the existence of multiple conformational isomers (rotamers) arising from rotations around the C-C and C-O single bonds. These different conformers can, in principle, be distinguished by vibrational spectroscopy, as the vibrational frequencies of certain modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the local geometry of the molecule.
Studies on similar flexible molecules, such as 2-butoxy radicals and other alkylbenzene derivatives, have demonstrated that different conformers can exhibit distinct rotational and vibrational spectra. nih.govlatrobe.edu.au For this compound, the C-O-C and C-C stretching and bending modes of the butoxy chain would be most affected by conformational changes. For example, the precise frequencies of the C-O stretching vibrations and the rocking/twisting modes of the CH₂ groups are likely to shift depending on the gauche or anti arrangement of the carbon backbone.
High-resolution spectroscopic techniques, often in combination with computational modeling (like Density Functional Theory, DFT), are typically required to resolve the spectral signatures of individual conformers. nih.gov By comparing the experimental IR and Raman spectra with the calculated spectra for different possible conformers, it is possible to identify the most stable conformer(s) present under the experimental conditions. This type of analysis can reveal subtle intramolecular interactions that stabilize certain geometries.
X-ray Crystallography for Solid-State Structure Determination (if crystalline form accessible)
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise atomic coordinates, bond lengths, bond angles, and details of intermolecular packing. As no crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), the following discussion is based on the crystallographic data of a closely related analog, (+)-methyl p-tolyl sulfoxide, to infer the likely structural characteristics. iucr.orgiucr.org
Precise Bond Lengths, Bond Angles, and Torsion Angles
The crystal structure of an analogous compound like methyl p-tolyl sulfoxide reveals key geometric parameters that are expected to be similar in this compound. iucr.orgiucr.org
Sulfoxide Group Geometry: The sulfur atom in a sulfoxide is chiral and has a pyramidal geometry. The S=O bond length is a key parameter, and in methyl p-tolyl sulfoxide, it is approximately 1.49 Å. The C-S bond lengths are typically around 1.80 Å for the bond to the aromatic ring and slightly shorter for the bond to the alkyl group. The bond angles around the sulfur atom (C-S-C, C-S-O) are all expected to be less than the ideal tetrahedral angle of 109.5°, consistent with a pyramidal arrangement. For instance, in methyl p-tolyl sulfoxide, the C-S-C angle is around 97.4°, and the C-S-O angles are approximately 106-107°. iucr.org
Aromatic and Ether Moieties: The benzene ring is expected to be planar. The butoxy group would introduce flexibility. The C-O-C bond angle in the ether linkage is typically around 118-120°. The torsion angles along the butoxy chain will define its conformation in the crystal lattice, which is often an extended, all-anti conformation to minimize steric hindrance, although gauche conformations are also possible.
The following table presents representative bond lengths and angles from methyl p-tolyl sulfoxide as a model for the sulfoxide portion of this compound. iucr.org
| Parameter | Atoms Involved | Value | Source (Analog Compound) |
| Bond Lengths (Å) | |||
| S=O | 1.493 | (+)-methyl p-tolyl sulfoxide iucr.org | |
| S-C(aryl) | 1.806 | (+)-methyl p-tolyl sulfoxide iucr.org | |
| S-C(alkyl) | 1.798 | (+)-methyl p-tolyl sulfoxide iucr.org | |
| C-O | ~1.37 (Aryl-O), ~1.43 (Alkyl-O) | Typical Aryl Alkyl Ethers | |
| Bond Angles (°) | |||
| C(aryl)-S-C(alkyl) | 97.4 | (+)-methyl p-tolyl sulfoxide iucr.org | |
| C(aryl)-S=O | 106.1 | (+)-methyl p-tolyl sulfoxide iucr.org | |
| C(alkyl)-S=O | 107.2 | (+)-methyl p-tolyl sulfoxide iucr.org | |
| C-O-C | ~118 | Typical Aryl Alkyl Ethers | |
| Torsion Angles (°) | |||
| C-C-S-O | -170.8 | (+)-methyl p-tolyl sulfoxide iucr.org |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces. For this compound, several types of interactions would be expected to play a role in the crystal packing.
The sulfoxide oxygen is a strong hydrogen bond acceptor. ucl.ac.ukdntb.gov.ua Therefore, weak C-H···O hydrogen bonds are highly likely to be a dominant feature in the crystal packing. These interactions would involve the hydrogen atoms of the benzene ring or the butoxy chain interacting with the oxygen atom of the sulfoxide group of a neighboring molecule. Studies on various sulfoxide-containing crystals have shown that these interactions are crucial in directing the supramolecular assembly. ucl.ac.ukdntb.gov.ua
V. Computational and Theoretical Chemistry Investigations of 4 Methanesulfinyl Butoxy Benzene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations serve as a powerful tool to predict and analyze the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For [4-(Methanesulfinyl)butoxy]benzene, these calculations are instrumental in elucidating its structural and electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are performed to determine the optimized molecular geometry of this compound. nih.govresearchgate.netepstem.net These calculations aim to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.
The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, obtained from DFT calculations can be compared with experimental data if available, for instance, from X-ray crystallography. nih.gov This comparison is vital for validating the computational model and ensuring its accuracy in predicting the molecular structure. For related aromatic compounds, DFT calculations have shown good agreement with experimental findings, providing confidence in the predicted geometries. nih.govmdpi.com
Table 1: Representative Theoretical Bond Lengths and Angles for a Phenyl Alkyl Ether Moiety (Optimized with DFT)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |
| Bond Length | C-H (aromatic) | ~1.08 Å |
| Bond Length | C-C (alkyl) | ~1.53 Å |
| Bond Angle | C-O-C (ether) | ~118° |
| Bond Angle | C-C-C (aromatic) | ~120° |
Note: These are typical values for similar structural motifs and the actual values for this compound would require specific calculations.
The flexibility of the butoxy chain in this compound gives rise to multiple possible conformations. Computational methods are essential for exploring this conformational space to identify the various low-energy structures (energy minima). mdpi.com By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.netnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. researchgate.net
The energies and spatial distributions of the HOMO and LUMO are critical indicators of a molecule's reactivity. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. nih.govaimspress.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO might be distributed over the benzene (B151609) ring and the sulfinyl group. The precise energies and wavefunction distributions would be determined through quantum chemical calculations. nih.gov
Table 2: Conceptual Frontier Orbital Properties of this compound
| Orbital | Description | Predicted Location of High Electron Density | Implication for Reactivity |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Phenoxy group, particularly the oxygen atom and the aromatic ring. | Site for electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Benzene ring and the sulfinyl group. | Site for nucleophilic attack. |
To gain a more detailed understanding of which specific atoms within the molecule are most reactive, local reactivity indices and Fukui functions can be calculated. researchgate.net These descriptors, derived from the changes in electron density, help in predicting the most likely sites for electrophilic, nucleophilic, and radical attacks.
The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. By analyzing the values of the Fukui function across the this compound molecule, one can pinpoint the atoms that are most susceptible to attack, thus providing a more nuanced picture of its site selectivity in chemical reactions.
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation Interactions
Natural Bond Orbital (NBO) analysis is a theoretical framework used to study bonding interactions, charge distribution, and delocalization effects within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing a more intuitive chemical picture.
NBO analysis quantifies the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). This is achieved through a second-order perturbation theory analysis of the Fock matrix, where the stabilization energy E(2) associated with an interaction between a donor orbital (i) and an acceptor orbital (j) is calculated. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
Table 1: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) of Sulfinyl | σ(C-S) | High |
| LP (O) of Butoxy | π(Benzene Ring) | Moderate |
| π(Benzene Ring) | σ(C-O of Butoxy) | Low |
| σ(C-H of Butyl) | σ(C-C of Butyl) | Low |
Note: This table is hypothetical and illustrates the types of interactions that would be analyzed. Actual values would require specific quantum chemical calculations.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.
The MEP surface is typically color-coded to represent different potential values. Regions of negative electrostatic potential, usually colored in shades of red and orange, are electron-rich and susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-poor and are the likely sites for nucleophilic attack. Green and yellow regions represent intermediate potentials.
In this compound, the most negative potential would be expected to be localized around the oxygen atom of the sulfinyl group due to its high electronegativity and the presence of lone pairs. This region would be the primary site for interactions with electrophiles or hydrogen bond donors. The oxygen atom of the butoxy group would also exhibit a negative potential, though likely less intense than the sulfinyl oxygen. The benzene ring would display a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.
Positive potential regions would be anticipated around the hydrogen atoms, particularly those of the methyl group attached to the sulfur and the hydrogen atoms on the benzene ring. These areas would be susceptible to attack by nucleophiles.
Prediction of Spectroscopic Properties from First Principles
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental spectra and the structural elucidation of molecules.
Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. By calculating the isotropic magnetic shielding tensors for each nucleus and referencing them to a standard (e.g., tetramethylsilane, TMS), a theoretical NMR spectrum can be generated.
For this compound, these calculations would predict distinct chemical shifts for the aromatic protons of the benzene ring, the protons of the butyl chain, and the methyl protons adjacent to the sulfinyl group. The predicted shifts would be sensitive to the electronic environment of each nucleus, influenced by the electron-donating nature of the butoxy group and the electron-withdrawing character of the methanesulfinyl group. Discrepancies between predicted and experimental shifts can often highlight specific conformational or solvent effects.
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic (ortho to -OBu) | 6.90 - 7.00 | Data not available |
| Aromatic (meta to -OBu) | 7.20 - 7.30 | Data not available |
| -OCH₂- | 3.95 - 4.05 | Data not available |
| -CH₂- (adjacent to O) | 1.75 - 1.85 | Data not available |
| -CH₂- (adjacent to S) | 2.80 - 2.90 | Data not available |
| -SCH₃ | 2.65 - 2.75 | Data not available |
Note: This table is for illustrative purposes. Actual computational predictions would need to be performed and compared against experimental data.
Computational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
A simulated vibrational spectrum for this compound would show characteristic peaks for the various functional groups. Key vibrational modes would include:
S=O stretch: A strong band in the IR spectrum, typically around 1050 cm⁻¹.
C-O-C stretches: Asymmetric and symmetric stretching modes of the ether linkage.
Aromatic C-H stretches: Occurring above 3000 cm⁻¹.
Aliphatic C-H stretches: Occurring just below 3000 cm⁻¹.
Aromatic C=C stretches: In the 1450-1600 cm⁻¹ region.
CH₂ bending and rocking modes: From the butoxy chain.
By visualizing the atomic motions associated with each calculated frequency, a definitive assignment of the experimental IR and Raman bands can be achieved, providing a detailed understanding of the molecule's vibrational dynamics.
Electronic Excitation Spectra (UV-Vis Absorption, Fluorescence)
Theoretical investigations into the electronic excitation spectra of a molecule, typically performed using Time-Dependent Density Functional Theory (TD-DFT), provide valuable insights into its photophysical properties. These calculations can predict the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra, identifying the wavelengths of maximum absorption (λmax) and emission, as well as the nature of the electronic transitions involved (e.g., π→π* or n→π*).
For this compound, such a study would reveal how the interplay between the phenoxy group, the butyl chain, and the methanesulfinyl group influences its electronic structure and response to electromagnetic radiation. However, no specific theoretical data for the absorption and fluorescence spectra of this compound have been reported.
Table 1: Hypothetical Electronic Excitation Data for this compound
| Parameter | Calculated Value | Experimental Value |
| Absorption Maximum (λmax, nm) | Data not available | Data not available |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | Data not available | Data not available |
| Fluorescence Emission (λem, nm) | Data not available | Data not available |
| Quantum Yield (ΦF) | Data not available | Data not available |
| Primary Electronic Transition | Data not available | Data not available |
This table illustrates the type of data that would be generated from a computational study; currently, no such data exists for this compound.
Computational Mechanistic Studies of Reaction Pathways
Computational chemistry is a powerful tool for mapping the intricate details of chemical reaction mechanisms. These studies are essential for understanding reaction kinetics and for the rational design of new synthetic routes.
A critical aspect of mechanistic studies is the identification of transition states—the highest energy points along a reaction pathway. Computational methods can precisely locate these fleeting structures. Following the Intrinsic Reaction Coordinate (IRC) from the transition state confirms that it connects the reactants and products of a specific reaction step. For reactions involving this compound, such as its synthesis or subsequent transformations, these calculations would provide a detailed, step-by-step visualization of the chemical process at the molecular level. At present, no such computational studies have been published for this compound.
Table 2: Hypothetical Reaction Energetics for a Reaction of this compound
| Reaction Parameter | Calculated Value (kcal/mol) |
| Activation Energy (Ea) | Data not available |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
This table represents the kind of detailed energetic data that computational mechanistic studies would provide. No such data is currently available for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the motion of atoms and molecules over time. For this compound, MD simulations could be employed to study its conformational flexibility, its interactions with solvent molecules, or its behavior in a biological environment, such as near a protein binding site. This information is particularly relevant for understanding its potential applications in medicinal chemistry and materials science. To date, no molecular dynamics simulation studies focused on this compound have been reported in the literature.
Vi. Rational Design and Synthesis of 4 Methanesulfinyl Butoxy Benzene Derivatives and Analogues
Systematic Variation of the Butoxy Chain: Length, Branching, and Saturation
Modifying the four-carbon butoxy linker that separates the aromatic ring from the methanesulfinyl group is a key strategy for fine-tuning the molecule's spatial and conformational characteristics. These modifications can influence properties such as solubility, flexibility, and the relative positioning of the terminal functional groups.
Chain Length: The length of the alkyl chain can be readily modified by employing different α,ω-dihaloalkanes or ω-haloalcohols in the initial ether synthesis step. For example, using 1,3-dibromopropane (B121459) or 1,5-dibromopentane (B145557) in place of 1,4-dibromobutane (B41627) would yield analogues with three-carbon (propoxy) or five-carbon (pentoxy) linkers, respectively. This variation directly impacts the distance between the phenyl and sulfinyl moieties.
Branching: The introduction of alkyl substituents on the linker chain creates steric bulk and restricts conformational freedom. This is achieved by using branched building blocks. For instance, reacting 4-mercaptophenol (B154117) with 1-bromo-3-methyl-2-butene followed by methylation and oxidation can introduce branching. A well-established method like the Williamson ether synthesis is highly versatile for this purpose, allowing the coupling of a phenoxide with a variety of primary or secondary alkyl halides youtube.com.
Saturation: The electronic nature and rigidity of the linker can be altered by introducing unsaturation. Synthesizing an analogue with a butenoxy or butynoxy chain can be accomplished by using unsaturated dihalides or haloalcohols, such as 1,4-dichloro-2-butene. The presence of a double or triple bond significantly changes the geometry and electronic character of the linker compared to the saturated alkyl chain.
Table 1: Examples of Butoxy Chain Modifications This table is based on established synthetic principles for creating molecular diversity.
| Modification Type | Example Building Block | Resulting Analogue Structure (Pre-oxidation) | Key Property Change |
| Chain Elongation | 1,5-Dibromopentane | [5-(Methylthio)pentoxy]benzene | Increased flexibility and length |
| Chain Shortening | 1,3-Dibromopropane | [3-(Methylthio)propoxy]benzene | Decreased flexibility and length |
| Branching | 1-Bromo-2-methylpropane | [2-Methyl-3-(methylthio)propoxy]benzene | Increased steric hindrance |
| Unsaturation | cis-1,4-Dichloro-2-butene | [(Z)-4-(Methylthio)but-2-en-1-oxy]benzene | Increased rigidity, altered electronics |
Introduction of Diverse Substituents on the Benzene (B151609) Ring
In the parent structure, the [4-(methanesulfinyl)butoxy] group acts as an activating ortho-, para-director due to the electron-donating nature of the ether oxygen. Therefore, direct electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts acylation will preferentially occur at the positions ortho and para to the alkoxy group. Since the para position is already occupied, substitution is directed to the two equivalent ortho positions (C2 and C6).
Recent studies into the structure-activity relationships (SAR) of other aryl sulfoxide (B87167) series have shown that electron-withdrawing groups (e.g., F, Cl, CF₃) and electron-donating groups (e.g., CH₃, OCH₃) on the benzene ring can significantly alter a compound's properties nih.gov.
Achieving specific multi-substitution patterns, especially those that contradict the inherent directing effects of existing groups, requires more sophisticated synthetic strategies.
One powerful technique is the use of blocking groups to control regioselectivity pearson.com. For instance, to achieve substitution at the meta-position (C3 or C5), which is disfavored, one could first introduce a bulky, removable blocking group at the more reactive ortho-positions. A common strategy involves sulfonation. The accessible ortho-positions can be blocked with a sulfonic acid (-SO₃H) group. With these positions occupied, a subsequent electrophilic substitution is forced to occur at the meta-position. Finally, the sulfonic acid blocking groups can be removed by treatment with dilute acid and heat, yielding the meta-substituted product that is otherwise inaccessible masterorganicchemistry.com.
Another approach involves a "polarity reversal" strategy rsc.org. For example, one could start with a phenol (B47542) that already contains a meta-directing group (like a nitro group). The ether linkage would be formed, followed by the introduction of a second substituent guided by the nitro group. Finally, the nitro group could be reduced to an ortho-, para-directing amino group, fundamentally changing the electronic landscape of the ring for any further substitutions. Such multi-step sequences provide access to a wide array of substitution patterns that are crucial for comprehensive structure-property analysis researchgate.netnih.gov.
Chemical Modifications of the Methanesulfinyl Group: Oxidation State, Substitution Pattern, and Chiral Centers
The methanesulfinyl group is a highly versatile functional handle that can be modified in several key ways, each imparting distinct chemical and physical properties to the molecule.
Oxidation State: The sulfur atom can exist in three primary oxidation states: sulfide (B99878), sulfoxide, and sulfone. The parent compound, [4-(methanesulfinyl)butoxy]benzene, is prepared by the controlled oxidation of the corresponding sulfide, [4-(methylthio)butoxy]benzene. A variety of reagents can achieve this transformation with high selectivity, including meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide nih.govnih.gov. Further oxidation of the sulfoxide under more forcing conditions yields the corresponding sulfone, [4-(methylsulfonyl)butoxy]benzene. Conversely, the sulfoxide can be reduced back to the sulfide using reagents like triflic anhydride (B1165640)/potassium iodide or thionyl chloride/triphenylphosphine tcichemicals.com. This ability to switch between oxidation states is critical, as it significantly alters the group's polarity, hydrogen bonding capacity, and electronic influence nih.gov.
Table 2: Modulation of Sulfur Oxidation State This table summarizes common transformations of the sulfur center.
| Transformation | Reagent Example | Product Functional Group | Key Property Change |
| Sulfide to Sulfoxide | m-CPBA (1 equiv.) | Methanesulfinyl (-S(O)CH₃) | Increased polarity, introduces chirality |
| Sulfoxide to Sulfone | m-CPBA (>2 equiv.) | Methanesulfonyl (-SO₂CH₃) | Highest polarity, strong H-bond acceptor |
| Sulfoxide to Sulfide | PPh₃ / SOCl₂ | Methylthio (-SCH₃) | Decreased polarity, loss of chirality |
Substitution Pattern: The methyl group on the sulfur is not immutable. Analogues with different alkyl or aryl groups can be synthesized to probe steric and electronic effects at this position. The general synthesis involves reacting the precursor, 4-(alkoxy)thiophenol, with a different electrophile, such as ethyl iodide or benzyl (B1604629) bromide, prior to the oxidation step. This yields derivatives like [4-(ethanesulfinyl)butoxy]benzene or [4-(benzanesulfinyl)butoxy]benzene, respectively nih.govresearchgate.net.
Chiral Centers: A critical feature of the sulfoxide group is that the sulfur atom is a stereocenter when the two attached carbon groups are different, as is the case here. This gives rise to two enantiomers, (R)- and (S)-[4-(methanesulfinyl)butoxy]benzene. The synthesis of enantiomerically pure or enriched sulfoxides is a significant area of research. Methods include:
Biocatalytic Oxidation: Using enzymes or whole microorganisms that selectively oxidize one face of the prochiral sulfide to produce the sulfoxide with high enantiomeric excess longdom.orgscholarsresearchlibrary.com.
Asymmetric Catalysis: Employing chiral chemical catalysts, such as titanium complexes modified with chiral ligands like diethyl tartrate (a Kagan-Sharpless type oxidation), to direct the oxidant to one side of the sulfur atom orgsyn.orgresearchgate.netwikipedia.org. The resulting enantiopure sulfoxides are valuable for studying stereospecific interactions and for applications in asymmetric synthesis.
Structure-Property Relationship Studies Focused on Chemical Reactivity and Advanced Material Properties
The systematic synthesis of derivatives enables detailed studies of how molecular structure dictates chemical reactivity and material properties.
Chemical Reactivity: The sulfoxide group imparts unique reactivity. A classic example is the Pummerer rearrangement , where treatment of the sulfoxide with an activating agent like acetic anhydride leads to rearrangement, forming an α-acetoxy thioether wikipedia.orgchem-station.com. This reaction transforms the sulfoxide into a masked carbonyl group, highlighting its utility as a synthetic intermediate. Furthermore, aryl sulfoxides can act as electrophiles in various cross-coupling reactions, enabling C-S bond cleavage and the formation of new C-C or C-heteroatom bonds, a field of growing interest researchgate.net.
Advanced Material Properties: The electronic and optical properties of this class of compounds are of significant interest for materials science.
Electronic Properties: The oxidation state of the sulfur atom directly modulates the electronic character of the molecule. The sulfide group can be a weak electron acceptor or donor depending on the aromatic system, while the sulfoxide (-SO) and sulfone (-SO₂) groups are powerful electron-withdrawing moieties nih.gov. This tunability affects the HOMO and LUMO energy levels of the molecule. Studies on related aromatic sulfoxides have shown that they can be used as components in organic light-emitting diodes (OLEDs), where changing the oxidation state allows for the tuning of emission from violet to blue/green nih.gov.
Optical Properties: The chirality of the sulfoxide center makes these compounds interesting for applications in chiroptical materials. Enantiomerically pure sulfoxides exhibit circular dichroism (CD), which is the differential absorption of left- and right-circularly polarized light nih.gov. This property is not only used to determine the absolute configuration of the chiral center but is also a feature exploited in the design of optically active materials and sensors cas.cznih.gov. There is also growing interest in designing sulfoxide-containing molecules that can self-assemble into liquid crystalline phases, where the combination of molecular shape and the polar sulfoxide group can lead to novel mesophases with unique optical and electrical responses mdpi.comnih.govwikipedia.org.
Vii. Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Reactions Mediated by the Sulfinyl Moiety
The sulfinyl group is a cornerstone of modern asymmetric synthesis, often serving as a chiral auxiliary or as part of a ligand for metal-catalyzed reactions. mdpi.com Future research could focus on harnessing the catalytic potential of the sulfinyl group within [4-(Methanesulfinyl)butoxy]benzene itself.
One promising avenue is the exploration of transition metal-catalyzed cross-coupling reactions where the sulfoxide (B87167) acts as a leaving group. For instance, nickel-catalyzed borylation of aryl sulfoxides has been demonstrated, converting a C-S bond into a C-B bond, which is a valuable transformation in organic synthesis. nih.gov Investigating similar nickel-catalyzed Kumada-type cross-coupling reactions of this compound with Grignard reagents could yield novel carbon-carbon bond-forming methodologies. nih.gov
Furthermore, the palladium-catalyzed arylation of sulfenate anions, which can be generated from β-sulfinyl esters, presents another route to new aryl sulfoxides. organic-chemistry.org Research into generating a sulfenate anion from this compound could enable its use in palladium-catalyzed reactions to form diverse biaryl or heteroaryl sulfoxides. These new compounds could then be assessed for their own biological or material properties.
The development of these catalytic reactions would not only expand the synthetic utility of this compound but also contribute to the broader field of sulfoxide-mediated transformations.
| Potential Catalytic Reaction | Catalyst System | Potential Product | Reference |
| Borylation of the aryl group | Nickel/N-heterocyclic carbene | Arylboronic ester derivative | nih.gov |
| Kumada-type cross-coupling | Nickel/dppe | Biaryl derivative | nih.gov |
| Arylation via sulfenate anion | Palladium/Xantphos | Diaryl sulfoxide | organic-chemistry.org |
Development of this compound as a Building Block in Complex Molecular Architectures and Scaffolds
The bifunctional nature of this compound, possessing both an aryl ring amenable to functionalization and a sulfinyl group that can be further transformed, makes it an attractive building block for the construction of complex molecular architectures.
Supramolecular Assemblies: The sulfoxide group is a strong hydrogen bond acceptor. This property can be exploited in the design of supramolecular assemblies. For example, acylhydrazone-based molecules have been shown to form light-induced organogels through intermolecular hydrogen bonding. nih.gov By incorporating this compound into larger molecular structures containing appropriate hydrogen bond donors, it may be possible to create novel gels, liquid crystals, or other soft materials with stimuli-responsive properties.
Advanced Polymers: Polymers containing sulfoxide groups in their main or side chains have been synthesized and show unique properties, such as being excellent extractants for metal salts. tandfonline.com One approach to incorporating this compound into a polymer would be to first introduce a polymerizable group, such as a vinyl or styrenyl moiety, onto the benzene (B151609) ring. Subsequent radical polymerization could yield a polymer with pendant [4-(Methanesulfinyl)butoxy]phenyl groups. tandfonline.com Another strategy involves the oxidation of a pre-existing polymer containing thioether linkages, analogous to the synthesis of poly(ethylene sulfoxide) from poly(ethylene sulfide). acs.org This could be achieved by first synthesizing a polymer with 4-(methylthio)butoxy side chains and then oxidizing the sulfide (B99878) to a sulfoxide. Such polymers could find applications as specialty polymer electrolytes or as functional materials with unique solubility characteristics. acs.org
Synthetic Intermediates: The reactivity of the sulfoxide group can be harnessed to create a variety of other functional groups. For example, dearomatization of aryl sulfoxides can lead to the formation of densely functionalized alicyclic compounds. nih.gov Applying such methodologies to this compound could provide access to a wide range of novel and complex small molecules that would be challenging to synthesize by other means.
Advancements in High-Throughput Screening and Automated Synthesis for Derivatives
To fully explore the potential of this compound in areas such as drug discovery and materials science, the rapid synthesis and screening of its derivatives are essential.
High-Throughput Screening (HTS): HTS platforms are crucial for efficiently screening large libraries of compounds for desired properties. While specific HTS assays for this compound derivatives have not been reported, existing methods for other compound classes could be adapted. For instance, fluorescent-based screens have been successfully developed to discover P2X inhibitors from animal venoms in a 96-well plate format. nih.gov Similar assays could be designed to test for biological activity in a library of this compound analogues.
Automated Synthesis: The automated synthesis of small molecules is a rapidly advancing field that can significantly accelerate the generation of compound libraries. researchgate.net Platforms combining continuous-flow solid-phase synthesis with computerized control have been used to produce complex molecules like prexasertib (B560075) and its derivatives in a "push-button" fashion. researchgate.netacs.org A similar approach could be developed for this compound. The parent compound could be anchored to a solid support, and a series of automated reaction steps could be performed to generate a library of derivatives with diverse functionalities. This would enable the systematic exploration of the structure-activity or structure-property relationships of this class of compounds.
| Technology | Application to this compound | Potential Outcome | Reference |
| High-Throughput Screening | Screening of a library of derivatives for biological activity. | Identification of new lead compounds for drug discovery. | nih.gov |
| Automated Synthesis | Automated generation of a library of derivatives. | Rapid exploration of structure-activity relationships. | researchgate.netacs.org |
Detailed Studies on the Chemical Degradation Pathways of this compound under Various Environmental Conditions
Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. Research in this area should focus on its chemical transformations under various environmental conditions, such as exposure to sunlight (photodegradation) and water (hydrolysis).
Photodegradation: Aromatic sulfoxides are known to undergo photochemical reactions. Upon irradiation, they can undergo α-cleavage to form sulfinyl and alkyl radical pairs, which can then lead to a variety of products. acs.orgacs.org The photolysis of aromatic sulfoxides in the presence of electron donors can also lead to their reduction to the corresponding sulfides. nih.gov Photoracemization of chiral sulfoxides is another possible photochemical process. unito.it Studies on the photodegradation of this compound would likely reveal a complex mixture of products resulting from these and other pathways. For example, the photodegradation of dimethyl sulfoxide (DMSO) in the presence of polycyclic aromatic hydrocarbons (PAHs) has been shown to produce methanesulfinic acid and methanesulfonic acid. researchgate.net
Hydrolysis: The sulfoxide group is generally stable to hydrolysis under neutral conditions. However, under certain conditions, such as in the presence of activating agents, hydrolysis can occur. researchgate.net The butoxy ether linkage in this compound could also be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 4-(methanesulfinyl)butanol and phenol (B47542). The degradation of linear alkylbenzene sulfonates, which share some structural similarities, is known to proceed through the oxidation of the alkyl chain. cdnsciencepub.com
A comprehensive study of the degradation pathways of this compound would involve identifying the major degradation products formed under different conditions and elucidating the reaction mechanisms.
Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Analogues
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the de novo design of novel compounds.
Predicting Reactivity: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions. While current descriptors may have limitations, this is an active area of research. By building a dataset of reactions involving this compound and related sulfoxides, it would be possible to train an ML model to predict its reactivity in various chemical transformations. This could help to guide synthetic efforts and prioritize experiments.
Designing Novel Analogues: Generative AI models can be used to design novel molecules with desired properties. For instance, AI has been combined with on-chip synthesis to design and create new liver X receptor (LXR) agonists. A similar approach could be applied to this compound. A generative model could be trained on a dataset of known bioactive molecules containing sulfoxide or ether moieties to generate novel analogues of this compound with a high probability of possessing a desired biological activity. These computationally designed molecules could then be synthesized and tested, accelerating the discovery of new functional compounds.
The integration of ML and AI into the study of this compound represents a cutting-edge approach that could significantly accelerate the pace of discovery and innovation in this area.
Q & A
Basic: What are the primary synthetic routes for [4-(Methanesulfinyl)butoxy]benzene and its structural analogs?
Methodological Answer:
The synthesis of sulfinyl-containing benzene derivatives typically involves functional group transformations. For example, sulfanyl groups (-S-) can be oxidized to sulfinyl (-SO-) using controlled oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under mild conditions . A related approach for 3-chloro-4-(methylsulfanyl)benzoic acid involves chlorination of 4-(methylsulfanyl)benzoic acid using Cl₂ gas with FeCl₃ as a catalyst . For this compound, a plausible route includes:
Etherification : React 4-hydroxybenzene with 1-bromo-4-(methylsulfanyl)butane to form the butoxy-sulfanyl intermediate.
Oxidation : Treat the intermediate with an oxidizing agent to convert -S- to -SO-.
Key considerations include temperature control (0–25°C) and inert atmospheres to prevent over-oxidation to sulfones (-SO₂-).
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
Structural validation relies on:
- FT-IR : Identifies functional groups (e.g., sulfinyl S=O stretch at ~1050–1100 cm⁻¹) and confirms successful oxidation .
- X-ray Diffraction (XRD) : Resolves bond lengths and angles. For example, in triazole-sulfanyl benzene derivatives, XRD confirmed S–C bond lengths of ~1.78 Å and C–O–C ether linkages .
- NMR : ¹H/¹³C NMR distinguishes methanesulfinyl protons (δ ~2.7–3.1 ppm) and butoxy chain protons (δ ~1.6–4.0 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₁H₁₄O₂S: 226.0664) .
Advanced: How do computational methods like DFT/B3LYP enhance the understanding of this compound’s electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d)) predict:
- Geometric Parameters : Bond lengths and angles, which align with XRD data within ±0.02 Å and ±1°, respectively .
- Frontier Orbitals : HOMO-LUMO energy gaps (~4.39 eV) indicate reactivity. For sulfinyl derivatives, the electron-deficient sulfinyl group lowers LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution, highlighting nucleophilic regions (e.g., oxygen in sulfinyl group) .
Discrepancies between theoretical and experimental data (e.g., vibration frequencies) arise from crystal packing effects not modeled in DFT .
Advanced: What mechanisms drive fluorescence quenching in derivatives of this compound when interacting with nanoparticles?
Methodological Answer:
In studies of structurally similar PPPBB (a styrylphenoxybutoxybenzene derivative), fluorescence quenching by Ag/Au nanoparticles involves:
- Energy Transfer : Radiative (FRET) and non-radiative pathways dominate. Stern-Volmer constants (Ksv) quantify quenching efficiency (e.g., Ksv = 1.4×10¹⁰ M⁻¹ in methanol) .
- Perrin Model : Calculates quenching sphere radii (r = 160 nm in methanol), confirming FRET as the primary mechanism .
- Solvent Effects : Higher Ksv in ethylene glycol vs. methanol (1.2×10¹⁰ vs. 1.4×10¹⁰ M⁻¹) suggests solvent polarity modulates energy transfer efficiency .
Applications include biosensors leveraging nanoparticle-quencher systems for high sensitivity .
Basic: What safety protocols are recommended for handling sulfinyl-containing compounds?
Methodological Answer:
Based on safety data for methyl p-tolyl sulfoxide:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors .
- Storage : Keep in airtight containers away from oxidizers (prevents sulfone formation) .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Advanced: How do structural modifications (e.g., chain length, substituents) impact the biological activity of sulfinylbenzene derivatives?
Methodological Answer:
- Butoxy Chain Length : Longer chains (e.g., butoxy vs. methoxy) increase lipophilicity, enhancing membrane permeability in cell-based assays .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CN) on the benzene ring improve binding to enzyme active sites (e.g., cyclooxygenase inhibition) .
- Sulfinyl vs. Sulfonyl : Sulfinyl groups (-SO-) exhibit reversible binding in enzyme inhibition studies, whereas sulfonyl (-SO₂-) groups often act irreversibly .
Basic: What are the key applications of this compound in material science?
Methodological Answer:
- Polymer Synthesis : Acts as a crosslinking agent due to sulfinyl’s polarity, improving thermal stability in epoxy resins .
- Liquid Crystals : The butoxy chain and planar benzene ring enable mesophase formation in thermotropic LC systems .
- Surface Modifiers : Sulfinyl groups enhance adhesion to metal oxides in coating formulations .
Advanced: How can contradictions in experimental data (e.g., XRD vs. DFT bond lengths) be resolved?
Methodological Answer:
- Crystal Packing Effects : XRD captures intermolecular interactions (e.g., hydrogen bonds) absent in gas-phase DFT models. Use periodic boundary conditions (PBC-DFT) for better alignment .
- Thermal Motion : Atomic displacement parameters (ADPs) in XRD account for vibrational motion, whereas DFT assumes static nuclei. Apply thermal corrections to theoretical data .
- Hybrid Methods : Combine experimental data (XRD) with molecular dynamics (MD) simulations to model dynamic crystal environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
